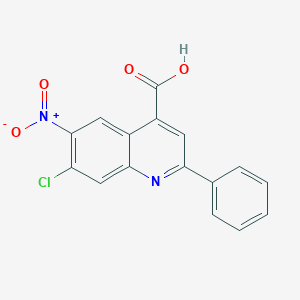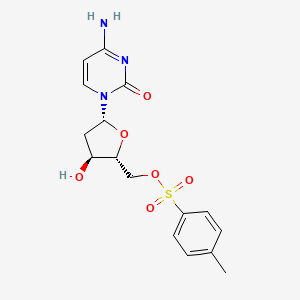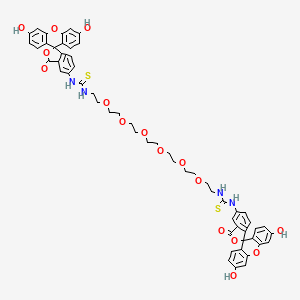
3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate typically involves the reaction of 3-Chloro-2,6-dibromo-4-fluoroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the isothiocyanate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Addition Reactions: Nucleophiles like amines or alcohols can react with the isothiocyanate group in the presence of a base.
Major Products Formed:
Thiourea Derivatives: Formed from the reaction of the isothiocyanate group with amines.
Azides and Cyanides: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate is widely used in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable thiourea derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-4-fluorophenyl isothiocyanate: Similar structure but lacks the dibromo groups.
2,6-Dibromo-4-fluorophenyl isothiocyanate: Similar structure but lacks the chloro group.
Comparison: 3-Chloro-2,6-dibromo-4-fluorophenyl isothiocyanate is unique due to the presence of both chloro and dibromo substituents, which enhance its reactivity and specificity in chemical reactions. This makes it a valuable reagent in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7HBr2ClFNS |
|---|---|
Molekulargewicht |
345.41 g/mol |
IUPAC-Name |
1,3-dibromo-4-chloro-5-fluoro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7HBr2ClFNS/c8-3-1-4(11)6(10)5(9)7(3)12-2-13/h1H |
InChI-Schlüssel |
WODLHJNDLHEDQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)N=C=S)Br)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester](/img/structure/B13717196.png)


![[(4R,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B13717231.png)





